![molecular formula C16H17NO3 B221868 3-Methoxy-4-[(4-methylbenzyl)oxy]benzamide](/img/structure/B221868.png)
3-Methoxy-4-[(4-methylbenzyl)oxy]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-4-[(4-methylbenzyl)oxy]benzamide (MMBO) is a chemical compound that belongs to the family of benzamides. MMBO has been studied for its potential use in scientific research due to its unique properties.
Mécanisme D'action
3-Methoxy-4-[(4-methylbenzyl)oxy]benzamide works by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in the production of inflammatory mediators. By inhibiting COX-2, this compound reduces inflammation and may have potential therapeutic effects in diseases such as cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory effects in vitro and in vivo. It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Methoxy-4-[(4-methylbenzyl)oxy]benzamide in lab experiments is its specificity for COX-2 inhibition, which reduces the risk of off-target effects. However, one limitation is that this compound is not very soluble in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on 3-Methoxy-4-[(4-methylbenzyl)oxy]benzamide. One area of interest is investigating its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the optimal dosing and administration of this compound for potential therapeutic use. Finally, research on the safety and toxicity of this compound is needed to determine its potential as a drug candidate.
Méthodes De Synthèse
The synthesis of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzamide involves the reaction of 3-methoxy-4-hydroxybenzoic acid with 4-methylbenzyl chloride in the presence of a base. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to yield this compound.
Applications De Recherche Scientifique
3-Methoxy-4-[(4-methylbenzyl)oxy]benzamide has been used in scientific research to study its potential as an anti-inflammatory agent. It has also been studied for its potential use in treating cancer and neurodegenerative diseases.
Propriétés
Formule moléculaire |
C16H17NO3 |
|---|---|
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
3-methoxy-4-[(4-methylphenyl)methoxy]benzamide |
InChI |
InChI=1S/C16H17NO3/c1-11-3-5-12(6-4-11)10-20-14-8-7-13(16(17)18)9-15(14)19-2/h3-9H,10H2,1-2H3,(H2,17,18) |
Clé InChI |
AQSWXFLKAWNPKO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)N)OC |
SMILES canonique |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(4-methylphenyl)carbamoyl]prop-2-enoate](/img/structure/B221810.png)
![4-[(2-Chloro-6-fluorobenzyl)oxy]benzamide](/img/structure/B221832.png)
![4-[(2,4-Dichlorobenzyl)oxy]benzamide](/img/structure/B221833.png)

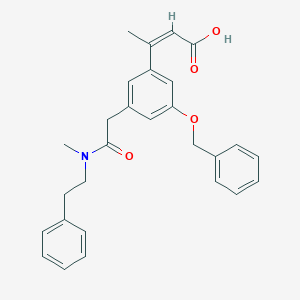
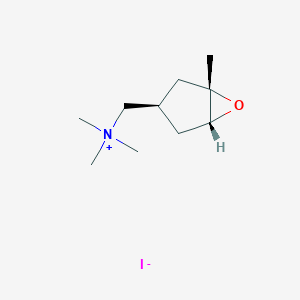
![4-[(Z,11R,12R)-11,12-dihydroxytriacont-15-enyl]-2-methyl-2H-furan-5-one](/img/structure/B221920.png)
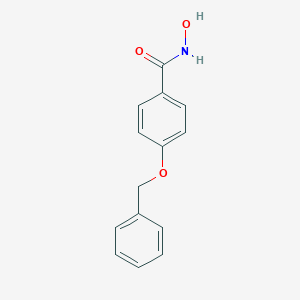
![5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid](/img/structure/B221964.png)
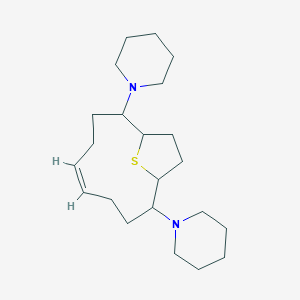
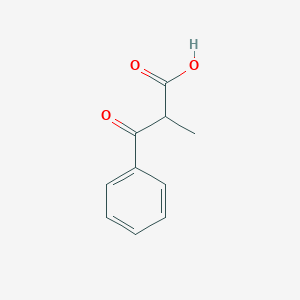
![N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B221998.png)
![trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222019.png)
